molecular formula C14H22N2O2 B14728931 Benzeneethanamine, 4-nitro-N,N-dipropyl- CAS No. 5339-24-2

Benzeneethanamine, 4-nitro-N,N-dipropyl-

Cat. No.: B14728931
CAS No.: 5339-24-2
M. Wt: 250.34 g/mol
InChI Key: XKHPCBLMTZYALS-UHFFFAOYSA-N
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Description

Benzeneethanamine, 4-nitro-N,N-dipropyl- is a chemical compound with the molecular formula C14H22N2O2 and a molecular weight of 250.33668 g/mol . It is characterized by the presence of a benzene ring, an ethanamine group, a nitro group at the 4-position, and two propyl groups attached to the nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, 4-nitro-N,N-dipropyl- typically involves the nitration of Benzeneethanamine followed by the alkylation of the resulting nitro compound. The nitration process requires the use of concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to prevent over-nitration . The alkylation step involves the use of propyl halides in the presence of a base such as sodium hydroxide or potassium carbonate to introduce the propyl groups .

Industrial Production Methods

In an industrial setting, the production of Benzeneethanamine, 4-nitro-N,N-dipropyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production also includes purification steps such as recrystallization and distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, 4-nitro-N,N-dipropyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Benzeneethanamine
  • 4-nitrobenzeneethanamine
  • N,N-dipropylbenzeneethanamine

Comparison

Benzeneethanamine, 4-nitro-N,N-dipropyl- is unique due to the presence of both the nitro group and the dipropyl groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it different from other similar compounds . For example, the nitro group can undergo reduction to form reactive intermediates, while the propyl groups can influence the compound’s lipophilicity and membrane permeability .

Properties

CAS No.

5339-24-2

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

N-[2-(4-nitrophenyl)ethyl]-N-propylpropan-1-amine

InChI

InChI=1S/C14H22N2O2/c1-3-10-15(11-4-2)12-9-13-5-7-14(8-6-13)16(17)18/h5-8H,3-4,9-12H2,1-2H3

InChI Key

XKHPCBLMTZYALS-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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